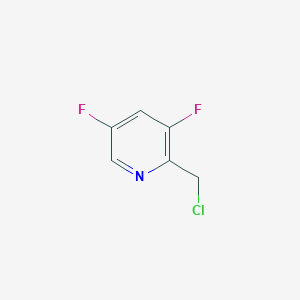

2-(Chloromethyl)-3,5-difluoropyridine

Description

BenchChem offers high-quality 2-(Chloromethyl)-3,5-difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-3,5-difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQVTCCNSHPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine

2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique molecular architecture, featuring an electron-deficient pyridine ring activated by two fluorine atoms and a reactive chloromethyl group, makes it a versatile synthetic intermediate. The fluorine substituents are known to enhance metabolic stability, improve pharmacokinetic profiles, and modulate the electronic properties of target molecules, a sought-after feature in drug discovery.[1][3][4][5] Simultaneously, the 2-(chloromethyl) group serves as an electrophilic handle, readily undergoing nucleophilic substitution to allow for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds.[1]

This guide provides a detailed exploration of the primary synthetic methodologies for preparing 2-(Chloromethyl)-3,5-difluoropyridine, offering field-proven insights into experimental choices, reaction mechanisms, and safety protocols for researchers and drug development professionals.

Table 1: Chemical Identity of 2-(Chloromethyl)-3,5-difluoropyridine

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 1222633-85-3 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1][6] |

| Molecular Weight | 163.55 g/mol | [1][6] |

| SMILES | C1=C(C=NC(=C1F)CCl)F | [1] |

| MDL Number | MFCD11520701 |[1][6] |

Strategy 1: Chlorination of 2-(Hydroxymethyl)-3,5-difluoropyridine via Thionyl Chloride

This approach represents one of the most common and efficient laboratory-scale methods for the synthesis of 2-(chloromethyl)pyridines. The strategy relies on the conversion of the corresponding precursor alcohol, 2-(hydroxymethyl)-3,5-difluoropyridine, into the target chloride using thionyl chloride (SOCl₂).

Principle and Mechanistic Insight

The reaction of a primary alcohol with thionyl chloride is a classic Sₙi (Substitution Nucleophilic internal) reaction, although reaction conditions can also favor an Sₙ2 pathway. The process begins with the attack of the alcohol's oxygen atom on the electrophilic sulfur of thionyl chloride. This is followed by the elimination of a chloride ion to form a protonated alkyl chlorosulfite intermediate. The pyridine nitrogen can act as an internal base to deprotonate the intermediate. The resulting alkyl chlorosulfite then decomposes, yielding the alkyl chloride product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.

The primary advantage of this method is that the byproducts are gaseous, which simplifies purification significantly. The reaction is typically high-yielding and clean when performed under controlled conditions.

Experimental Protocol: Step-by-Step

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler and a gas trap (scrubber) containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

-

Reagent Charging: 2-(Hydroxymethyl)-3,5-difluoropyridine (1.0 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Thionyl chloride (SOCl₂, typically 1.1-1.5 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. The controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: The reaction mixture is carefully concentrated under reduced pressure to remove excess solvent and thionyl chloride. The residue is then cautiously quenched by pouring it onto crushed ice, followed by slow neutralization with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate or DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield pure 2-(Chloromethyl)-3,5-difluoropyridine.

digraph "Thionyl_Chloride_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" {

label="Preparation";

style="rounded";

bgcolor="#E8F0FE";

node [fillcolor="#FFFFFF"];

Start [label="Dissolve Precursor Alcohol\nin Anhydrous Solvent"];

Cool [label="Cool to 0 °C"];

Start -> Cool [label="Under N₂"];

}

subgraph "cluster_reaction" {

label="Reaction";

style="rounded";

bgcolor="#E6F4EA";

node [fillcolor="#FFFFFF"];

Add_SOCl2 [label="Dropwise Addition\nof Thionyl Chloride"];

Stir [label="Stir at Room Temp\n(2-4h)"];

Monitor [label="Monitor by TLC"];

Add_SOCl2 -> Stir [label="T < 10 °C"];

Stir -> Monitor;

}

subgraph "cluster_workup" {

label="Work-up & Purification";

style="rounded";

bgcolor="#FEF7E0";

node [fillcolor="#FFFFFF"];

Quench [label="Quench on Ice\n& Neutralize (NaHCO₃)"];

Extract [label="Extract with\nOrganic Solvent"];

Purify [label="Dry & Purify via\nColumn Chromatography"];

Product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quench -> Extract;

Extract -> Purify;

Purify -> Product;

}

Cool -> Add_SOCl2 [lhead=cluster_reaction, ltail=cluster_prep, minlen=2];

Monitor -> Quench [lhead=cluster_workup, minlen=2, label="If complete"];

}

Principle of Electrophilic Chloromethylation

Protocol Considerations

A typical procedure involves charging a reactor with 3,5-difluoropyridine, the Lewis acid catalyst, and a source of formaldehyde under anhydrous conditions. Gaseous hydrogen chloride is then bubbled through the mixture, or a solution of HCl in a non-protic solvent is used. The reaction is often run at elevated temperatures. The work-up requires careful quenching of the reaction mixture and separation of the product from the catalyst and byproducts.

Table 3: Comparison of Synthetic Strategies

| Feature | Strategy 1: Alcohol Chlorination | Strategy 2: Direct Chloromethylation |

| :--- | :--- | :--- |

| Starting Material | 2-(Hydroxymethyl)-3,5-difluoropyridine | 3,5-Difluoropyridine |

| Key Reagents | Thionyl Chloride (SOCl₂) | Formaldehyde, HCl, ZnCl₂ |

| Key Conditions | Low temperature (0 °C to RT) | Anhydrous, often elevated temperature |

| Advantages | High yield, clean byproducts (gases), common lab transformation. | More atom-economical, direct functionalization of the C-H bond. |

| Disadvantages | Requires synthesis of the precursor alcohol. | Risk of poly-substitution, requires strictly anhydrous conditions, handling of gaseous HCl. |

Industrial Scale Pathways and Considerations

For large-scale synthesis, an alternative multi-step route is often considered, starting from more readily available precursors like 2-aminopyridine.[1] A representative pathway involves the initial chlorination of the pyridine ring, followed by a halogen-exchange (Halex) fluorination reaction, and finally, the introduction of the chloromethyl group.

The fluorination step is particularly critical. It typically involves reacting a chlorinated precursor, such as 2,3,5-trichloropyridine, with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) at high temperatures.[1][7][8][9] Phase-transfer catalysts may also be employed to enhance reactivity.[9]

High-Level Industrial Synthetic Flowchart

Conclusion

The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine can be effectively achieved through several strategic routes. For laboratory-scale research and development, the chlorination of 2-(hydroxymethyl)-3,5-difluoropyridine with thionyl chloride offers a reliable, high-yielding, and procedurally straightforward method, provided that stringent safety protocols are observed. For larger-scale operations or when starting from different precursors, direct chloromethylation of 3,5-difluoropyridine or a multi-step sequence involving a key Halex fluorination step present viable, albeit more demanding, alternatives. The choice of synthetic strategy ultimately depends on factors such as scale, cost, available starting materials, and the specific purity requirements for this valuable and versatile chemical building block.

References

-

2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem. 1

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. 10

-

Thionyl chloride - Safety Data Sheet. Sigma-Aldrich. 11

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. 12

-

THIONYL CHLORIDE - CAMEO Chemicals. NOAA. 13

-

Thionyl chloride Product Safety Assessment. Lanxess. 14

-

US Patent US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents. Link

-

CN Patent CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine. Google Patents. Link

-

Ren Jie. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Link

-

WO Patent WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents. Link

-

Synthesis method of medicinal raw material 2,5-difluoropyridine. Google Patents. Link

-

2,5-Difluoro-4-methylpyridine|CAS 1227508-13-5. Benchchem. Link

-

CN Patent CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. Link

-

EP Patent EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. Link

-

2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3. BLDpharm. Link

-

Xue-Mei Zhu, et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link

-

CN Patent CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. Link

-

The Chemistry of Disinfectants in Water: Reactions and Products. NCBI - NIH. Link

-

WO Patent WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents. Link

-

Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. Link

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Link

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Link

-

Reactions involving chlorine: Topics. Science.gov. Link

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Link

-

SAFETY OF CHLORINATION REACTIONS. IChemE. Link

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Link

-

2-(Difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-methanol. BLDpharm. Link

-

2-Chloro-5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine. BLDpharm. Link

Sources

- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1222633-85-3|2-(Chloromethyl)-3,5-difluoropyridine|BLD Pharm [bldpharm.com]

- 7. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. lanxess.com [lanxess.com]

An In-depth Technical Guide to 2-(Chloromethyl)-3,5-difluoropyridine (CAS: 1222633-85-3): A Keystone Building Block in Medicinal and Agrochemical Chemistry

Introduction

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design and agrochemical development. 2-(Chloromethyl)-3,5-difluoropyridine, identified by its CAS number 1222633-85-3, has emerged as a pivotal building block for this purpose.[1] This compound uniquely combines the advantageous physicochemical properties conferred by fluorine with the versatile reactivity of a chloromethyl group, offering a dual-functional handle for molecular elaboration. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development. 2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound whose structure is precisely defined by established chemical nomenclature and registry systems.[1]

Table 1: Key Chemical Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1222633-85-3 | [1][2][3][4] |

| IUPAC Name | 2-(chloromethyl)-3,5-difluoropyridine | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1][2][3] |

| Molecular Weight | 163.55 g/mol | [1][2][3] |

| MDL Number | MFCD11520701 | [1][3] |

| InChI | InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1F)CCl)F |[1] |

The physicochemical properties of this compound, many of which are predicted through computational models, provide critical insights into its behavior in reaction solvents, its potential for biological activity, and its handling requirements.

Table 2: Predicted Physicochemical Properties | Property | Value | Significance | | :--- | :--- | :--- | | Boiling Point | 158.2 ± 35.0 °C at 760 mmHg |[1][2] | Indicates moderate volatility. | | Density | 1.4 ± 0.1 g/cm³ |[1][2] | Denser than water. | | Flash Point | 49.5 ± 25.9 °C |[1] | Classified as a flammable liquid. | | LogP (Octanol/Water) | 1.12 |[1] | Indicates moderate lipophilicity, a key factor in drug design. | | pKa | -1.15 ± 0.32 |[2] | Reflects the electron-withdrawing effect of the fluorine atoms, making the pyridine nitrogen weakly basic. | | Storage Temperature | 2-8°C |[2][3] | Recommended for maintaining stability. |

Section 2: The Strategic Importance in Drug Discovery

The utility of 2-(Chloromethyl)-3,5-difluoropyridine in drug discovery is not accidental; it is a direct consequence of its carefully arranged functional groups.

-

The Role of Fluorine: The two fluorine atoms on the pyridine ring are the most impactful features. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[5] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to optimize membrane permeability and bioavailability.[5] The difluoromethyl group (CF₂H), a related moiety, is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups and can act as a hydrogen bond donor.[6]

-

The Chloromethyl Group as a Reactive Handle: The chloromethyl group at the 2-position serves as a highly reactive and versatile electrophilic center.[1] It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of other molecular fragments. This functionality is crucial for building molecular complexity and exploring structure-activity relationships (SAR) by introducing diverse side chains.[1]

The combination of these features makes this compound a powerful precursor for creating libraries of novel molecules, particularly for targets where enhanced pharmacokinetic properties are desired, such as central nervous system (CNS) disorders.[1]

Section 3: Synthesis and Manufacturing

The primary and most direct route for the preparation of 2-(Chloromethyl)-3,5-difluoropyridine is the electrophilic chloromethylation of 3,5-difluoropyridine. This reaction typically employs the conditions of the Blanc reaction.

Sources

- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 2. 2-(chloroMethyl)-3,5-difluoropyridine | 1222633-85-3 [chemicalbook.com]

- 3. 1222633-85-3|2-(Chloromethyl)-3,5-difluoropyridine|BLD Pharm [bldpharm.com]

- 4. 1222633-85-3 | MFCD11520701 | 2-Chloromethyl-3,5-difluoro-pyridine | acints [acints.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

properties of 2-(Chloromethyl)-3,5-difluoropyridine

An In-Depth Technical Guide to 2-(Chloromethyl)-3,5-difluoropyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its value stems from a unique structural architecture: a pyridine ring made electron-deficient by two fluorine atoms, combined with a highly reactive chloromethyl group at the 2-position.[1] This strategic combination of functionalities makes it a versatile synthetic building block.

The fluorine substituents are known to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity, by altering the electronic landscape and pKa of the molecule.[1][2][3] Simultaneously, the chloromethyl group serves as a reactive "handle," providing a straightforward point of attachment for a wide array of nucleophiles to build more complex molecular scaffolds.[1] This guide offers a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2-(Chloromethyl)-3,5-difluoropyridine for researchers and drug development professionals.

Physicochemical and Identification Properties

A clear understanding of the fundamental properties of a chemical intermediate is crucial for its effective use in synthesis and research. The key identification and physicochemical parameters for 2-(Chloromethyl)-3,5-difluoropyridine are summarized below.

| Property | Value | Reference |

| CAS Number | 1222633-85-3 | [1][4] |

| Molecular Formula | C₆H₄ClF₂N | [5][6] |

| Molecular Weight | 163.55 g/mol | [1][4] |

| Systematic Name | 2-(Chloromethyl)-3,5-difluoropyridine | [1] |

| InChI Key | PNRQVTCCNSHPBG-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | C1=C(C=NC(=C1F)CCl)F | [1] |

| MDL Number | MFCD11520701 | [1][6] |

| Storage Conditions | Sealed in dry, 2-8°C | [6][7] |

Synthesis and Purification

The most common and direct laboratory-scale synthesis of 2-(Chloromethyl)-3,5-difluoropyridine is achieved through the electrophilic chloromethylation of 3,5-difluoropyridine, a variant of the Blanc reaction.[1]

Caption: Synthesis of 2-(Chloromethyl)-3,5-difluoropyridine via Blanc chloromethylation.

Causality Behind Experimental Choices

The reaction mechanism involves the in-situ formation of a chloromethyl carbocation (or a related electrophilic species) from formaldehyde and hydrogen chloride, a process catalyzed by a Lewis acid like zinc chloride (ZnCl₂). The ZnCl₂ coordinates to the formaldehyde oxygen, increasing its electrophilicity and facilitating the reaction with HCl. The electron-deficient nature of the 3,5-difluoropyridine ring directs the electrophilic attack to the relatively more electron-rich 2-position. The use of anhydrous conditions is critical, as moisture can quench the electrophile and reduce the catalyst's activity, leading to lower yields.[1]

Detailed Experimental Protocol: Chloromethylation

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous 3,5-difluoropyridine (1.0 eq) and a Lewis acid catalyst such as zinc chloride (1.1 eq).

-

Reagent Addition: Add paraformaldehyde (1.5 eq) to the flask. The use of paraformaldehyde, a solid source of formaldehyde, is often more convenient for maintaining anhydrous conditions than aqueous formaldehyde.

-

Reaction Initiation: Slowly bubble dry hydrogen chloride (HCl) gas through the reaction mixture at 0°C. Alternatively, a solution of acetyl chloride and methanol can be used to generate anhydrous HCl in situ.

-

Reaction: After the initial addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield pure 2-(Chloromethyl)-3,5-difluoropyridine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(Chloromethyl)-3,5-difluoropyridine is dominated by the reactivity of its chloromethyl group.

Primary Reactivity: Nucleophilic Substitution (S_N2)

The chloromethyl group at the 2-position is a potent electrophilic center.[1] It readily undergoes nucleophilic substitution reactions (S_N2) with a wide range of nucleophiles, including amines, thiols, alcohols, and heteroaromatic systems.[1] This reactivity is the cornerstone of its application as a building block, enabling the facile introduction of diverse side chains and functional groups. The chloride ion is an excellent leaving group, and the reaction proceeds efficiently under mild conditions.

Caption: General mechanism for nucleophilic substitution at the chloromethyl group.

Secondary Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The two fluorine atoms strongly withdraw electron density from the pyridine ring, making it susceptible to nucleophilic aromatic substitution (S_NAr). However, displacing the fluorine atoms typically requires harsher conditions or very strong nucleophiles compared to the substitution at the chloromethyl group.[1] Therefore, selective functionalization at the -CH₂Cl site is easily achieved.

Key Applications in Research and Development

The dual functionality of 2-(Chloromethyl)-3,5-difluoropyridine makes it a valuable intermediate in several high-tech industries.

| Application Area | Transformation Type | Target Structures & Benefits |

| Pharmaceutical Synthesis | Nucleophilic Substitution | Drug Intermediates: The fluorinated pyridine core enhances metabolic stability and modulates pKa, while the chloromethyl handle allows for the introduction of pharmacophores to optimize potency and selectivity for targets in CNS, inflammatory, and infectious diseases.[1] |

| Agrochemical Development | Cross-Coupling Reactions | Herbicide & Fungicide Precursors: The unique electronic properties contribute to the biological activity and environmental profile of next-generation crop protection agents.[1] |

| Materials Chemistry | Polymerization Reactions | Functional Polymers: Incorporation into polymer backbones imparts enhanced thermal stability and hydrophobicity due to the strong C-F bonds.[1][3] |

As an alkylating agent, the compound and its derivatives can form covalent bonds with nucleophilic sites on biomolecules like proteins and DNA, a mechanism exploited in the design of certain enzyme inhibitors and therapeutic agents.[1]

Analytical Characterization and Quality Control

Confirming the identity and purity of 2-(Chloromethyl)-3,5-difluoropyridine is essential. A combination of spectroscopic and chromatographic methods is employed:

-

NMR Spectroscopy:

-

¹H NMR: Provides information on the protons, particularly the characteristic singlet for the chloromethyl (-CH₂Cl) protons and signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: Is definitive for characterizing fluorine-containing compounds, showing signals corresponding to the two distinct fluorine environments on the pyridine ring.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (163.55 g/mol ) and the characteristic isotopic pattern of a monochlorinated compound.[1][4]

-

Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography is the standard method for assessing purity. Coupling it with mass spectrometry (LC-MS) allows for the simultaneous determination of purity and confirmation of molecular weight, making it a powerful tool for reaction monitoring and quality control.[8]

Safety, Handling, and Storage

2-(Chloromethyl)-3,5-difluoropyridine is intended for research and development purposes only and must be handled with appropriate care.[1][6]

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5][9]

-

Handling: Avoid contact with skin and eyes. Avoid breathing vapors or dust. Prevent spillage and leakage, and keep away from ignition sources.[5][9]

-

Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C. Keep the container tightly sealed to prevent moisture contamination.[6][7]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5][10]

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[5][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]

-

Conclusion

2-(Chloromethyl)-3,5-difluoropyridine stands out as a high-value synthetic intermediate. Its utility is anchored in the predictable and highly efficient reactivity of the chloromethyl group, which allows for straightforward derivatization. This reactivity is complemented by the advantageous physicochemical properties imparted by the difluoropyridine core, namely enhanced metabolic stability and modulated electronics. This powerful combination provides chemists with a reliable platform for the rapid construction of complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

-

Ren Jie. Purification method for 2, 3-difluoro-5-chloropyridine. (2014). Available from: [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

-

Zhu, X. M., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Al-Aboudi, A., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH National Library of Medicine. Available from: [Link]

-

SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Venugopal, N., et al. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. Available from: [Link]

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]

-

Kumar, R., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

-

Sipyagin, A. M., et al. Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. (2025-08-07). Available from: [Link]

-

SpectraBase. 3,5-Dichloro-2,6-difluoro-pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(chloroMethyl)-3,5-difluoropyridine | 1222633-85-3 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1222633-85-3|2-(Chloromethyl)-3,5-difluoropyridine|BLD Pharm [bldpharm.com]

- 7. 1222633-85-3 | 2-(Chloromethyl)-3,5-difluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-(Chloromethyl)-3,5-difluoropyridine: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of 2-(Chloromethyl)-3,5-difluoropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, nomenclature, synthesis, and critical applications, underscoring the scientific rationale behind its utility in creating novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The pyridine scaffold, a common motif in pharmaceuticals, when substituted with fluorine, presents a unique electronic landscape that can be exploited for targeted drug design. 2-(Chloromethyl)-3,5-difluoropyridine emerges as a particularly valuable intermediate, combining the advantageous properties of a difluorinated pyridine ring with a reactive chloromethyl group, which serves as a handle for further molecular elaboration.[4] This guide aims to provide a comprehensive technical overview of this compound for scientists leveraging its properties in their research endeavors.

Chemical Identity: Structure and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental for unambiguous scientific communication and database searching.

Systematic Nomenclature and Identifiers

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its identity is further specified by a unique CAS Registry Number and other chemical informatics identifiers.[4][5][6]

| Identifier | Value |

| IUPAC Name | 2-(chloromethyl)-3,5-difluoropyridine |

| CAS Number | 1222633-85-3 |

| Molecular Formula | C6H4ClF2N |

| Molecular Weight | 163.55 g/mol |

| InChI | InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |

| InChI Key | PNRQVTCCNSHPBG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1F)CCl)F |

Table 1: Key Chemical Identifiers for 2-(Chloromethyl)-3,5-difluoropyridine.[4][5][7][8]

Structural Representation

The structure features a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a chloromethyl group at position 2. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the pyridine ring and the chloromethyl group.

Caption: 2D molecular structure of 2-(Chloromethyl)-3,5-difluoropyridine.

Synthesis and Mechanistic Insights

The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine is a critical aspect of its utility. A common and direct approach is the electrophilic chloromethylation of 3,5-difluoropyridine.

Laboratory-Scale Synthesis: The Blanc Reaction

The classical Blanc chloromethylation provides a direct route to the target compound.[4] This method involves the reaction of 3,5-difluoropyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.

Reaction Scheme: 3,5-difluoropyridine + HCHO + HCl --(ZnCl₂)--> 2-(Chloromethyl)-3,5-difluoropyridine

The mechanism proceeds via the formation of a chloromethyl carbocation (ClCH₂⁺) from formaldehyde and HCl, facilitated by the Lewis acid. This electrophile then attacks the electron-rich 2-position of the 3,5-difluoropyridine ring. The choice of the 2-position is directed by the activating effect of the pyridine nitrogen atom.

Caption: Workflow for the synthesis of 2-(Chloromethyl)-3,5-difluoropyridine.

Detailed Experimental Protocol

The following is a representative protocol and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a stirred, anhydrous solution of 3,5-difluoropyridine in a suitable solvent (e.g., dichloroethane) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of zinc chloride.

-

Reagent Addition: Slowly introduce a source of formaldehyde (e.g., paraformaldehyde) and bubble hydrogen chloride gas through the mixture at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding ice-water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(Chloromethyl)-3,5-difluoropyridine.

Causality in Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the chloromethylating agent, reducing the yield.[4]

-

Controlled Temperature: Exothermic reactions can lead to side products. Maintaining a low temperature during the addition of reagents ensures better selectivity.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric components.

Applications in Drug Discovery and Chemical Synthesis

The dual reactivity of 2-(Chloromethyl)-3,5-difluoropyridine makes it a versatile building block. The chloromethyl group is an excellent electrophilic site for nucleophilic substitution, while the difluorinated pyridine ring can participate in various coupling reactions.

Role as a Pharmaceutical Intermediate

This compound is a precursor for a range of bioactive molecules targeting various therapeutic areas.[4]

-

Central Nervous System (CNS) Disorders: The fluorinated pyridine moiety can improve blood-brain barrier permeability, a critical factor for CNS-acting drugs.

-

Anti-infective Agents: Derivatives have demonstrated activity against pathogens like Mycobacterium tuberculosis.[4] The structural modifications enabled by the chloromethyl group are key to enhancing efficacy.

-

Enzyme Inhibition: The scaffold can be elaborated to design specific enzyme inhibitors, for example, of cytochrome P450 enzymes, which are crucial for drug metabolism.[4]

Caption: Synthetic utility and application pathways of 2-(Chloromethyl)-3,5-difluoropyridine.

Mechanistic Advantage in Synthesis

The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms, facilitates nucleophilic aromatic substitution reactions that are often challenging with unsubstituted pyridines.[4] This enhanced reactivity allows for the construction of complex heterocyclic systems under milder conditions, which is a significant advantage in multi-step syntheses.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be followed when handling 2-(Chloromethyl)-3,5-difluoropyridine.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11][12]

-

Skin Contact: Immediately wash off with soap and plenty of water.[11][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11][12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

-

-

Storage: Store in a tightly sealed container in a cool, dry place.[7][8] Recommended storage temperature is 2-8°C.[7][8]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[11][12][13]

Conclusion

2-(Chloromethyl)-3,5-difluoropyridine stands out as a high-value building block in modern chemical and pharmaceutical research. Its unique combination of a difluorinated pyridine core and a reactive chloromethyl side chain provides a versatile platform for the synthesis of complex molecules with enhanced biological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for scientists aiming to leverage its full potential in the development of next-generation therapeutics and advanced materials.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine. Retrieved from [Link]

-

MSDS of 2-(chloromethyl)-3,5-difluoropyridine. (n.d.). Retrieved from [Link]

- Google Patents. (2013). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2017). CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique.

- Google Patents. (2014). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.

-

MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

Springer. (2019). Renewable Methanol Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methanol Synthesis. - Patent GB-1159035-A. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,6-difluoro-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Clariant. (n.d.). Catalysts for - METHANOL SYNTHESIS. Retrieved from [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 5. 2-(chloroMethyl)-3,5-difluoropyridine | 1222633-85-3 [chemicalbook.com]

- 6. 2-(Chloromethyl)-3,5-difluoropyridine | C6H4ClF2N | CID 53403744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1222633-85-3|2-(Chloromethyl)-3,5-difluoropyridine|BLD Pharm [bldpharm.com]

- 8. 1222633-85-3 | 2-(Chloromethyl)-3,5-difluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3,5-difluoropyridine is a key building block in medicinal chemistry and drug development, valued for its unique electronic properties and reactive chloromethyl group that allows for diverse molecular modifications.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the structural information that can be obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By understanding the spectroscopic signature of 2-(Chloromethyl)-3,5-difluoropyridine, researchers can ensure its purity, confirm its identity, and track its transformations in complex reaction schemes.

Introduction: The Significance of 2-(Chloromethyl)-3,5-difluoropyridine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. 2-(Chloromethyl)-3,5-difluoropyridine emerges as a particularly valuable synthetic intermediate in this context.[1] The difluorinated pyridine ring provides a metabolically stable scaffold, while the reactive 2-(chloromethyl) group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution.[1] This dual functionality makes it an attractive starting material for the synthesis of novel therapeutic agents.

Accurate and unambiguous characterization of this building block is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide details the expected spectroscopic data for 2-(Chloromethyl)-3,5-difluoropyridine and provides the rationale behind the interpretation of these data, empowering researchers to confidently identify and utilize this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(Chloromethyl)-3,5-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(Chloromethyl)-3,5-difluoropyridine is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic protons and the methylene protons of the chloromethyl group.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet of doublets (dd) | 1H | H-6 |

| ~7.6 | Doublet of doublets (dd) | 1H | H-4 |

| ~4.8 | Singlet | 2H | -CH₂Cl |

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is suitable for this compound. A typical operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the coupling patterns of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-3,5-difluoropyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Workflow

Sources

2-(Chloromethyl)-3,5-difluoropyridine safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Chloromethyl)-3,5-difluoropyridine

Introduction

2-(Chloromethyl)-3,5-difluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring an electron-deficient pyridine ring activated by two fluorine atoms and a reactive chloromethyl group, makes it a versatile synthetic building block.[1] The chloromethyl group serves as a highly reactive electrophilic center, enabling the facile introduction of the difluoropyridinyl moiety into a wide array of molecular scaffolds through nucleophilic substitution reactions.[1] This reactivity is pivotal in the synthesis of complex, biologically active molecules, with derivatives being investigated for applications ranging from enzyme inhibition to treatments for infectious diseases.[1]

However, the same chemical characteristics that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, hazards, safe handling procedures, emergency response, and synthetic applications of 2-(Chloromethyl)-3,5-difluoropyridine. The protocols and insights herein are synthesized from established safety data for structurally related compounds and best practices in chemical laboratory safety.

Section 1: Physicochemical and Reactivity Profile

A foundational understanding of a chemical's properties is the first step in ensuring its safe handling and effective use.

Key Physicochemical Properties

The essential physical and chemical data for 2-(Chloromethyl)-3,5-difluoropyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1222633-85-3 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₂N | [1][2] |

| Molecular Weight | 163.55 g/mol | [1][2] |

| Predicted Boiling Point | 158.2 ± 35.0 °C | [2] |

| Predicted Density | 1.377 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, well-ventilated place. | [2][3][4] |

Reactivity, Stability, and Incompatibilities

The utility of 2-(Chloromethyl)-3,5-difluoropyridine is derived directly from its reactivity profile. The chloromethyl group at the 2-position is an excellent electrophilic site. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent difluoropyridine ring. This makes the compound highly susceptible to nucleophilic substitution reactions with a broad range of nucleophiles, including amines, thiols, and alcohols, which is the primary mode of its application in synthesis.[1]

-

Stability : The compound is stable under recommended storage conditions (cool, dry, and tightly sealed).[5]

-

Incompatibilities : Avoid contact with strong oxidizing agents .[5][6] Reactions with these can be vigorous and exothermic.

-

Hazardous Decomposition : When subjected to high heat or combustion, it can decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7]

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for 2-(Chloromethyl)-3,5-difluoropyridine is not extensively published, a robust risk assessment can be constructed by examining data from structurally analogous halogenated pyridines.[5][6][8]

| Hazard Classification | Associated Risks | GHS Pictograms |

| Acute Toxicity | Harmful if swallowed or inhaled.[5][6][9] | pictogram |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[6][7][8] | pictogram |

| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[6][7][8] | pictogram |

| Respiratory Irritation | May cause respiratory tract irritation.[8] | pictogram |

| Flammability | Combustible liquid. Keep away from heat and ignition sources.[5][6] | pictogram |

| Environmental Hazard | Harmful or toxic to aquatic life with long-lasting effects.[5][7] | pictogram |

Toxicological Rationale:

-

Irritation and Corrosivity: The presence of the reactive chloromethyl group suggests that the compound can act as an alkylating agent, potentially causing irritation or damage upon contact with skin and mucous membranes.[1] In the presence of moisture, slow hydrolysis can generate hydrochloric acid, contributing to its irritant properties.

-

Systemic Toxicity: Like many chlorinated organic compounds, absorption through ingestion, inhalation, or skin contact can lead to systemic toxicity.[10]

Section 3: Core Safety and Handling Protocols

Adherence to strict, multi-layered safety protocols is mandatory when working with this compound.

Engineering Controls

-

Primary Control : All handling of 2-(Chloromethyl)-3,5-difluoropyridine, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11]

-

Ventilation : The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6][8]

-

Safety Equipment : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A complete PPE ensemble is the final barrier between the researcher and the chemical.

-

Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

-

Skin Protection :

-

Gloves : Handle with chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[5][11]

-

Clothing : A flame-resistant lab coat must be worn and fully fastened. Ensure that street clothes are fully covered.

-

-

Respiratory Protection : If working outside of a fume hood is unavoidable (a situation that should be prevented) or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

General Handling Workflow

The following workflow diagram outlines the critical steps for safely handling the reagent from storage to use.

Storage and Disposal

-

Storage : Store in a cool, dry, well-ventilated place, away from incompatible materials. The recommended storage temperature is 2-8°C.[2][3] Containers must be kept tightly closed and resealed carefully after opening to prevent leakage.[5][7]

-

Disposal : Dispose of unused product and contaminated materials as hazardous waste.[5] All waste must be collected in a designated, properly labeled container for chlorinated organic waste, in accordance with local, state, and federal regulations.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The immediate response depends on the scale of the spill.

Protocol for a Minor Spill (inside a fume hood):

-

Ensure you are wearing full, appropriate PPE.[8]

-

Alert others in the immediate vicinity.[12]

-

Contain the spill by applying a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent around the edges of the spill, then covering it.[5][12] Do NOT use paper towels, as this can increase the rate of evaporation.[13]

-

Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[8][12]

-

Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[12]

-

Report the incident to your supervisor.[12]

First Aid Measures

In the event of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[5]

-

Inhalation : Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact : Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.

Section 5: Application in Synthesis: A Methodological Overview

As a Senior Application Scientist, it is crucial to not only handle the reagent safely but to understand its application with scientific rigor. The primary use of 2-(Chloromethyl)-3,5-difluoropyridine is as an electrophile in nucleophilic substitution reactions.

Representative Protocol: N-Alkylation of a Primary Amine

This protocol provides a generalized, step-by-step methodology. Note: Specific quantities, temperatures, and reaction times must be optimized for specific substrates.

Objective: To synthesize a 2-(aminomethyl)-3,5-difluoropyridine derivative.

Rationale:

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen because it effectively solvates the reactants but does not participate in the reaction, allowing the nucleophilic substitution to proceed efficiently.[1]

-

Base: A non-nucleophilic base (e.g., K₂CO₃ or Diisopropylethylamine) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction may be gently heated to increase the reaction rate, but this must be balanced against potential side reactions or decomposition.

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equivalent) and a suitable base (e.g., K₂CO₃, 1.5 equivalents).

-

Add anhydrous DMF via syringe to dissolve the solids.

-

In the fume hood, carefully measure 2-(Chloromethyl)-3,5-difluoropyridine (1.1 equivalents) and dissolve it in a small amount of anhydrous DMF.

-

Add the solution of 2-(Chloromethyl)-3,5-difluoropyridine dropwise to the stirring amine solution at room temperature.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS). If necessary, gently heat the reaction mixture (e.g., to 50-60 °C) to drive it to completion.

-

Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using an appropriate technique, such as flash column chromatography.

Note: The DOT language above is a schematic representation. A proper chemical structure drawing tool would be used for publication.

Conclusion

2-(Chloromethyl)-3,5-difluoropyridine is a potent and valuable reagent in modern chemical synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. Professionals who work with this compound must demonstrate expertise not only in its synthetic application but also in its safe management. By integrating a thorough understanding of its properties with strict adherence to engineering controls, personal protective equipment, and emergency preparedness, researchers can confidently and safely leverage the synthetic power of this important chemical intermediate.

References

-

Angene Chemical. (2024-11-01). Safety Data Sheet. Retrieved from Angene Chemical. URL: [Link]

-

USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from USC Nanofab Wiki. URL: [Link]

-

J&K Scientific LLC. (2021-09-02). Chemical spill cleanup procedures. Retrieved from J&K Scientific LLC. URL: [Link]

-

Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. URL: [Link]

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Retrieved from Google Patents.

Sources

- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 2. 2-(chloroMethyl)-3,5-difluoropyridine | 1222633-85-3 [chemicalbook.com]

- 3. 1222633-85-3|2-(Chloromethyl)-3,5-difluoropyridine|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. jk-sci.com [jk-sci.com]

biological activity of 2-(Chloromethyl)-3,5-difluoropyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Chloromethyl)-3,5-difluoropyridine Derivatives

Abstract

The 2-(chloromethyl)-3,5-difluoropyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms onto the pyridine ring dramatically alters the molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for synthetic elaboration, enabling the creation of diverse chemical libraries.[1] This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives originating from this privileged scaffold. We will delve into their mechanisms of action as enzyme inhibitors, their applications in oncology and infectious disease, and provide field-proven insights into the experimental workflows used for their evaluation.

The Chemical and Biological Significance of the Scaffold

The unique architecture of 2-(chloromethyl)-3,5-difluoropyridine is central to its utility. The pyridine core is a ubiquitous motif in biologically active molecules. The addition of two electron-withdrawing fluorine atoms at the 3- and 5-positions significantly lowers the pKa of the pyridine nitrogen, modulating its interaction with biological targets and increasing its resistance to metabolic oxidation.[1][4] This fluorination pattern enhances the molecule's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets.[2][5]

The chloromethyl group (-CH2Cl) at the 2-position is a key functional feature. It serves as a potent electrophile, susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the covalent modification of target biomolecules or for the straightforward synthesis of a vast array of derivatives by reacting it with amines, thiols, alcohols, and other nucleophiles.[1] This dual functionality—a metabolically stable, lipophilic core combined with a reactive synthetic handle—makes this class of compounds exceptionally valuable for drug discovery programs.[1]

Synthetic Pathways to Novel Derivatives

The synthesis of the core scaffold and its subsequent derivatization are mature and versatile processes. The primary route to the parent compound involves the direct chloromethylation of 3,5-difluoropyridine.

Synthesis of the Core Scaffold

The classical approach to synthesizing 2-(chloromethyl)-3,5-difluoropyridine is the Blanc chloromethylation reaction. This involves treating 3,5-difluoropyridine with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1] The reaction proceeds via an electrophilic substitution mechanism, where the chloromethyl carbocation is directed to the electron-rich 2-position of the pyridine ring.[1] Anhydrous conditions are crucial for optimizing the yield of this reaction.[1]

Derivatization via Nucleophilic Substitution

The primary route for creating diverse libraries of biologically active molecules from this scaffold is through nucleophilic substitution at the chloromethyl group. This reaction is robust and compatible with a wide range of nucleophiles.

Caption: General scheme for derivatization via nucleophilic substitution.

This straightforward synthetic accessibility allows chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Key Biological Activities and Therapeutic Applications

Derivatives of 2-(chloromethyl)-3,5-difluoropyridine have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for multiple therapeutic and agrochemical applications.

Enzyme Inhibition

A primary mechanism of action for these derivatives is enzyme inhibition. The core scaffold can position functional groups into active sites, while the chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) within the enzyme, leading to irreversible inhibition.[1]

-

Cytochrome P450 (CYP) Enzymes: Several derivatives have been shown to inhibit cytochrome P450 enzymes.[1] These enzymes are critical for metabolizing drugs and other xenobiotics. Inhibition of CYPs can significantly alter the pharmacokinetics of co-administered drugs, a crucial consideration in drug development.[1]

-

Kinase Inhibition: The fluorinated pyridine scaffold is a common feature in modern kinase inhibitors used in oncology.[4][6] While specific data for 2-(chloromethyl)-3,5-difluoropyridine derivatives is emerging, the structural motif is highly relevant for targeting kinases like EGFR, VEGFR, and PI3K.[6][7][8] The strategic placement of fluorine can enhance binding affinity and selectivity.[4]

-

Other Enzymes: The versatility of the scaffold suggests potential for inhibiting other enzyme classes. For instance, trifluoromethyl-containing compounds have been successfully developed as potent inhibitors of Angiotensin-Converting Enzyme (ACE).[9]

Anticancer Activity

Fluorinated heterocyclic compounds are well-represented among FDA-approved anticancer drugs.[4][10] They often exhibit improved metabolic stability and target occupancy.[4] Derivatives of 2-(chloromethyl)-3,5-difluoropyridine are being explored in this area for several reasons:

-

Modulation of Signaling Pathways: Many cancers are driven by aberrant signaling pathways like PI3K/AKT/mTOR and RAF/MEK/ERK.[4][7] Fluorinated small molecules are known to be effective inhibitors within these pathways.[4]

-

Induction of Apoptosis: By inhibiting key survival kinases or other cellular targets, these compounds can trigger programmed cell death in cancer cells.

-

Prodrug Potential: The chloromethyl group can be used to create prodrugs that release a cytotoxic agent upon intracellular activation.[11]

Antimicrobial and Agrochemical Applications

The pyridine ring is a core component of many antimicrobial and agrochemical agents.[12]

-

Antibacterial/Antifungal: Derivatives have shown potential anti-tubercular activity against Mycobacterium tuberculosis.[1] The broader antimicrobial spectrum is an active area of investigation, with related pyridine compounds showing activity against various bacteria and fungi.[12][13]

-

Insecticides and Herbicides: Trifluoromethylpyridine derivatives are extensively used in crop protection.[2][3] The 2-(chloromethyl)-3,5-difluoropyridine scaffold serves as a valuable intermediate for synthesizing new herbicides and insecticides, where modifications can enhance efficacy while reducing environmental toxicity.[1][5]

Experimental Protocols: Evaluating Biological Activity

The evaluation of these derivatives requires robust and validated experimental workflows. A cornerstone of this process is the in vitro enzyme inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against a target kinase. The principle is that active kinases consume ATP; the amount of remaining ATP is inversely proportional to kinase activity and can be quantified using a luciferase/luciferin reaction that generates a luminescent signal.[7]

Objective: To determine the IC50 value of a 2-(chloromethyl)-3,5-difluoropyridine derivative against a specific protein kinase.

Materials:

-

Test derivative compound, dissolved in 100% DMSO.

-

Target protein kinase.

-

Kinase substrate (specific to the kinase).

-

Assay buffer (containing MgCl2, DTT).

-

ATP solution.

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well microplates.

-

Multichannel pipettes.

-

Plate-reading luminometer.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Reaction Setup: In each well of the microplate, add the assay components. The final reaction volume is typically 25-50 µL.

-

Add 5 µL of diluted compound (final DMSO concentration should be ≤1%).

-

Add 20 µL of a master mix containing the kinase and its specific substrate in assay buffer.

-

Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).

-

-

Initiation of Reaction: Add 25 µL of ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Detection:

-

Equilibrate the plate and the detection reagent to room temperature.

-

Add a volume of the luminescent detection reagent equal to the volume in the well (e.g., 50 µL). This reagent contains luciferase, which stops the kinase reaction and initiates the light-producing reaction.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic fit).[7]

-

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Pharmacokinetic Profile and Drug Development

The pharmacokinetic properties of a drug candidate are as important as its potency. The 2-(chloromethyl)-3,5-difluoropyridine scaffold offers several advantages in this regard.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to oxidative metabolism by CYP enzymes.[10] This can lead to a longer half-life and improved oral bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve absorption.[2][5]

-

Pharmacodynamics: The rapid metabolism of some parent compounds can lead to the formation of active metabolites. For example, studies on the pesticide chlorpyrifos, which contains a trichloropyridinol moiety, show it is rapidly metabolized, and the resulting metabolite has its own distinct pharmacokinetic profile.[14][15] A similar consideration is essential for 2-(chloromethyl)-3,5-difluoropyridine derivatives.

Data Summary: Biological Activity of Related Fluorinated Pyridine/Pyrimidine Derivatives

To illustrate the potential potency, the following table summarizes the activity of various fluorinated heterocyclic compounds targeting different biological systems.

| Compound Class | Target | Biological Activity | Reference |

| Trifluoromethyl-pyrimidine | EGFR Kinase | IC50 = 0.091 µM | [6] |

| 5-Fluoro-indolinone | VEGF-R2, PDGF-Rβ | Potent biochemical and cellular inhibition | [8] |

| Trifluoromethyl-benzamide | RAF Kinase | Potent and selective inhibition | [3] |

| 5-Fluoro-deoxyuridine Prodrug | L1210 Leukemia Cells | IC50 in the nanomolar range | [11] |

| Trifluoromethyl-thiazolo-pyrimidine | A375, C32 Cancer Cells | Significant antiproliferative activity | [10] |

Conclusion

Derivatives of 2-(chloromethyl)-3,5-difluoropyridine represent a highly versatile and promising class of molecules for drug discovery and agrochemical development. The strategic combination of a metabolically robust difluoropyridine core and a synthetically tractable chloromethyl group provides a powerful platform for generating novel chemical entities with diverse biological activities. Their demonstrated potential as potent enzyme inhibitors, coupled with favorable pharmacokinetic properties conferred by fluorination, positions them as privileged scaffolds for developing next-generation therapeutics against cancer, infectious diseases, and other disorders. Continued exploration of the vast chemical space accessible from this starting material is certain to yield new and valuable bioactive agents.

References

- 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem. (URL: )

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. (URL: [Link])

- Synthesis method of 2,3-difluoro-5-chloropyridine.

- Preparation method of 2,3-difluoro-5-chloropyridine.

-

Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. MDPI. (URL: [Link])

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. (URL: [Link])

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. (URL: [Link])

-

Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (URL: [Link])

-

Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. (URL: [Link])

-

Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration. Sci-Hub. (URL: [Link])

-

Synthesis and biological activity of novel benzothiazole pyridine derivatives. ResearchGate. (URL: [Link])

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. (URL: [Link])

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (URL: [Link])

-

Pharmacokinetics and pharmacodynamics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in rat saliva after chlorpyrifos administration. PubMed. (URL: [Link])

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. (URL: [Link])

Sources

- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]